molecular formula C22H42O7 B102797 Pglcua CAS No. 17460-02-5

Pglcua

Cat. No.: B102797
CAS No.: 17460-02-5
M. Wt: 418.6 g/mol
InChI Key: QFUQXEVPTHAOHS-SXFAUFNYSA-N
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Description

Pglcua, also known as 1-O-palmityl-D-glucuronic acid, is a synthetic compound derived from glucuronic acid. It is characterized by its unique structure, which includes a hexadecoxy group attached to a glucuronic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-palmityl-D-glucuronic acid typically involves the esterification of glucuronic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 1-O-palmityl-D-glucuronic acid can be achieved through a similar esterification process. the reaction conditions are optimized to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

1-O-palmityl-D-glucuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 1-O-palmityl-D-glucuronic acid, such as esters, ethers, and alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-O-palmityl-D-glucose: Similar to 1-O-palmityl-D-glucuronic acid but lacks the carboxylic acid group.

    1-O-palmityl-D-galacturonic acid: Similar structure but derived from galacturonic acid instead of glucuronic acid.

    1-O-palmityl-D-mannuronic acid: Another similar compound derived from mannuronic acid.

Uniqueness

1-O-palmityl-D-glucuronic acid is unique due to its specific structure, which includes a hexadecoxy group attached to a glucuronic acid backbone. This structure imparts unique properties to the compound, such as enhanced stability and circulation time in liposomal formulations, making it particularly useful in drug delivery applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-hexadecoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-22-19(25)17(23)18(24)20(29-22)21(26)27/h17-20,22-25H,2-16H2,1H3,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUQXEVPTHAOHS-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938533
Record name Hexadecyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoyl glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17460-02-5
Record name 1-O-Palmitylglucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017460025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pglcua
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Reactant of Route 5
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Reactant of Route 6
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